5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-fluorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzylhydrazine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of molecular pathways and the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(3-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(3-Nitrobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and binding properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H7FN2O3 |
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Molecular Weight |
222.17 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-7-3-1-2-6(4-7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) |
InChI Key |
SJKZHYCPTZSVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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